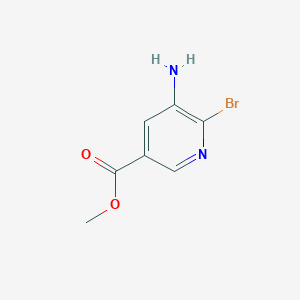

Methyl 5-amino-6-bromonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-6-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKSIKVBKBKPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Aminonicotinates in Pyridine Chemistry

Within the broader family of nicotinate (B505614) derivatives, halogenated aminonicotinates represent a particularly important subclass in pyridine (B92270) chemistry. These compounds are characterized by the presence of both a halogen atom (such as bromine or chlorine) and an amino group on the pyridine ring. This dual functionalization imparts a unique reactivity profile that makes them highly valuable as synthetic intermediates.

The halogen atom, typically bromine, serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the pyridine ring. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed to introduce diverse aryl, alkyl, or alkynyl groups, thereby constructing complex molecular architectures.

Simultaneously, the amino group influences the electronic properties of the pyridine ring and can act as a directing group in certain reactions. It can also serve as a handle for further derivatization, for instance, through acylation, alkylation, or diazotization reactions. The presence of both the "handle" (amino group) and the "leaving group" (halogen) on the same scaffold provides chemists with a powerful and versatile tool for the regioselective synthesis of highly substituted pyridines.

An Overview of Methyl 5 Amino 6 Bromonicotinate As a Versatile Chemical Synthon

Methyl 5-amino-6-bromonicotinate is a prime example of a halogenated aminonicotinate that functions as a versatile chemical synthon. Its structure, featuring an amino group at the 5-position and a bromine atom at the 6-position of the methyl nicotinate (B505614) framework, is strategically designed for sequential and regioselective functionalization.

The utility of this compound as a building block is prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. For instance, in the synthesis of novel therapeutic agents, this compound serves as a key starting material. Research has shown its successful use in Suzuki coupling reactions to create complex heterocyclic structures. In one such application, it was reacted with phenylboronic acid in the presence of a palladium catalyst (PdCl2(dppf)·CH2Cl2) and a base (cesium carbonate) to yield the corresponding 6-phenyl derivative. google.com This reaction specifically targets the carbon-bromine bond, leaving the amino and ester groups intact for potential subsequent transformations.

Another documented use involves a similar Suzuki coupling with (4-methoxyphenyl)boronic acid, again utilizing a palladium catalyst ([1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) and potassium phosphate (B84403) as the base. google.com These examples underscore the role of this compound as a reliable synthon for introducing an aryl group at the 6-position of the pyridine (B92270) ring, a crucial step in the assembly of targeted drug candidates.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1379369-63-7 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Synonyms | Methyl 5-amino-6-bromopyridine-3-carboxylate |

Current Research Landscape and Future Directions in Its Chemical Utility

Established Preparative Pathways

Traditional syntheses of this compound rely on sequential halogenation, amination, and esterification reactions, often starting from readily available nicotinic acid derivatives.

A common strategy involves the initial bromination of a suitable nicotinic acid precursor, followed by the introduction of the amino group. The synthesis often commences with the bromination of nicotinic acid itself. A widely used method involves treating nicotinic acid with bromine in the presence of thionyl chloride and an iron catalyst, which can achieve high yields. Subsequent steps would then involve the introduction of the amino group at the 5-position. While direct amination can be challenging, it can be achieved through various methods, including nucleophilic aromatic substitution or through a Hofmann rearrangement of a corresponding amide. Another approach involves the amination of a pre-halogenated pyridine ring. For instance, the synthesis of 2-amino-5-methyl-6-bromopyridine has been achieved through a one-step amination of 2-bromo-3-picoline using sodium amide. google.com Although this example illustrates a different isomer, the underlying principle of direct amination of a bromopyridine is a relevant strategy in this chemical space.

Esterification is a crucial step in the synthesis of the title compound. This is typically performed on the corresponding carboxylic acid, 5-amino-6-bromonicotinic acid. A standard procedure involves dissolving the acid in methanol (B129727) and using a strong acid catalyst, such as concentrated sulfuric acid, followed by refluxing the mixture. Alternatively, the esterification can be performed at an earlier stage of the synthesis. For example, 5-bromonicotinic acid can be esterified to methyl 5-bromonicotinate, which then serves as a substrate for subsequent amination. Functional group interconversions are also key. For instance, a nitro group can be introduced and subsequently reduced to the desired amino group.

Contemporary Synthetic Transformations

Modern synthetic methods, particularly those employing transition-metal catalysis, have provided more efficient and versatile routes to substituted pyridines, including this compound and its derivatives.

The bromine atom in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.orgscience.gov These reactions allow for the introduction of a wide variety of substituents at the 6-position of the pyridine ring.

Palladium-catalyzed reactions are among the most widely used methods for C-C bond formation in modern organic synthesis. iupac.orgnih.gov The versatility of palladium catalysts allows for the coupling of aryl halides with a broad range of coupling partners.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. harvard.edursc.org this compound can serve as the halide partner in such reactions, enabling the formation of a new carbon-carbon bond at the 6-position.

The reaction typically involves a palladium catalyst, such as a palladium(0) complex with phosphine (B1218219) ligands, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. orgsyn.orgnih.gov For example, the Suzuki-Miyaura coupling of methyl 5-bromonicotinate with 3-furanylboronic acid has been successfully demonstrated using a nickel catalyst system, which can be an alternative to palladium. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

The utility of Suzuki-Miyaura coupling has been demonstrated in the synthesis of various substituted nicotinic acid derivatives. researchgate.net For instance, solid-phase synthesis approaches have utilized this reaction to create libraries of 5-substituted nicotinic acid derivatives, highlighting the robustness and versatility of this methodology. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Carbon Bond Formation

Heck Coupling Methodologies

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a viable method for the synthesis of precursors to this compound. This reaction typically involves the coupling of an aryl or vinyl halide with an alkene. researchgate.netmisuratau.edu.lyorganic-chemistry.org While direct synthesis of the title compound via Heck coupling is not extensively detailed in the provided information, the synthesis of related substituted nicotinates and pyridines highlights the utility of this method. For instance, a phosphine-free palladium-catalyzed Heck reaction system has been developed for synthesizing di- and tri-substituted stilbene (B7821643) compounds with high yields and stereoselectivities. researchgate.net This demonstrates the potential for creating complex molecular architectures that could serve as precursors to this compound.

Ullmann Coupling and Related Processes

The Ullmann coupling reaction, which traditionally involves copper-catalyzed formation of carbon-nitrogen or carbon-oxygen bonds, has been adapted for various applications. science.govresearchgate.netorganic-chemistry.org The synthesis of N-aryl amino acids through a CuI-catalyzed Ullmann-type coupling reaction of aryl halides with amino acids proceeds at lower temperatures than the classic Ullmann conditions. organic-chemistry.org This suggests that a similar approach could be employed for the amination of a brominated nicotinate precursor. Microwave-assisted copper(0)-catalyzed Ullmann coupling has also been shown to be efficient for the synthesis of alkyl- and aryl-amino-substituted anthraquinone (B42736) derivatives, indicating the broad applicability of this method. science.gov

Nickel-Catalyzed Negishi Cross-Coupling Reactions

Nickel-catalyzed Negishi cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds by coupling organozinc compounds with organic halides. wikipedia.orgd-nb.infoacs.org This methodology has been successfully applied to the synthesis of various functionalized aromatic and heterocyclic compounds. For example, a room-temperature Ni-catalyzed cross-coupling of aryl and heteroaryl electrophiles with aminoalkylzinc bromides has been developed. acs.org This method allows for the direct introduction of aminoalkyl groups, which could be a key step in a synthetic sequence towards this compound. The reaction is tolerant of various functional groups and can be applied to a range of substrates, including pyridine derivatives. acs.org Furthermore, nickel catalysis is often favored from an economic and environmental perspective compared to palladium. d-nb.info

C-H Activation and Direct Functionalization Approaches

Direct C-H activation has emerged as an atom-economical and efficient strategy for the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. pkusz.edu.cnbeilstein-journals.orgrsc.orgnih.govjepss.in This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at a specific C-H site. While specific examples of direct C-H amination to form this compound are not provided, the general principles of C-H activation are highly relevant. For instance, transition-metal-catalyzed arene C-H bond functionalization has been widely used to assemble complex molecular structures. pkusz.edu.cn These reactions often employ a directing group to achieve regioselectivity. pkusz.edu.cnnih.gov

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a critical aspect of synthesizing highly functionalized molecules like this compound. The selective functionalization of a specific position on the pyridine ring in the presence of other reactive sites is paramount.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research. nih.gov For example, rhodium-catalyzed nucleophilic dearomatization of N-alkyl pyridinium (B92312) salts has been shown to produce 1,6- and 1,4-dihydropyridines with high regioselectivity. auburn.edu The choice of ligand bound to the metal catalyst can influence the selectivity of the reaction, directing the nucleophilic attack to a specific position on the pyridine ring. auburn.edu Such selective transformations are crucial for building the desired substitution pattern found in this compound.

Exploration of Precursor Compounds in Synthetic Sequences

The synthesis of this compound relies on the availability and reactivity of suitable precursor compounds. A variety of brominated nicotinic acid derivatives serve as key starting materials.

Table 1: Key Precursor Compounds and their Synthetic Utility

| Precursor Compound | CAS Number | Synthetic Application | Reference(s) |

| Methyl 5-bromonicotinate | 29681-44-5 | Starting material for the introduction of the 5-aryl substituent via cross-coupling reactions. | lookchem.comnih.govrsc.org |

| Methyl 6-bromonicotinate | 26218-78-0 | Used in Heck coupling and as a precursor for other functionalized pyridines. | researchgate.netrsc.orgguidechem.com |

| (5-bromopyridin-3-yl)methanol | Not specified | Intermediate obtained by the reduction of methyl 5-bromonicotinate. | google.com |

| 3,5-Dibromopyridine | 625-92-3 | A versatile starting material for the synthesis of various pyridine building blocks. | nih.gov |

Methyl 5-bromonicotinate is a readily available starting material, often prepared from nicotinic acid. lookchem.com It is a convenient precursor for introducing substituents at the 5-position of the pyridine ring through various cross-coupling reactions. lookchem.com For instance, it can be coupled with organometallic reagents to form 5-arylnicotinates. lookchem.com

Methyl 6-bromonicotinate is another important precursor. rsc.orgguidechem.com It can be utilized in Suzuki coupling reactions to introduce various substituents at the 6-position. researchgate.net

The reduction of methyl 5-bromonicotinate with reagents like LiAlH4 yields (5-bromopyridin-3-yl)methanol, which can be further transformed into other useful intermediates. google.com

The strategic use of these and other precursor compounds, combined with the advanced synthetic methodologies described above, allows for the targeted and efficient synthesis of this compound.

Reactivity of the Bromine Atom

The bromine atom at the 6-position of the pyridine ring is a key site of reactivity, participating in both nucleophilic substitution and organometallic cross-coupling reactions.

Nucleophilic Substitution Patterns

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic substitution, allowing for its replacement by various nucleophiles. This reactivity is fundamental to the derivatization of the pyridine core. For instance, the bromine can be displaced by amines, alcohols, and other nucleophiles to introduce diverse functional groups, thereby modifying the molecule's properties for various applications.

Organometallic Reactions for C-C Bond Formation

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. merckmillipore.commsu.edudtu.dk

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the bromopyridine with boronic acids or their esters in the presence of a palladium catalyst and a base. science.govresearchgate.netwikipedia.org This method has been successfully applied to synthesize a variety of 6-aryl-5-aminonicotinates. science.govresearchgate.net The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be run in various solvents, including aqueous media, which enhances its versatility. science.govwikipedia.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with amines. wikipedia.orgpurdue.edubeilstein-journals.org While the primary amino group is already present in this compound, this reaction is highly relevant for analogous bromonicotinates where an amino group needs to be introduced or further functionalized. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under mild conditions. wikipedia.org

Table 1: Organometallic Reactions for C-C Bond Formation

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium catalyst and base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst and copper co-catalyst | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst and base | C-N (Aryl-Amino) |

Transformations Involving the Amino Group

Derivatization and Condensation Reactions

The primary amino group can be readily derivatized to form a wide range of functional groups. waters.comsigmaaldrich.comfujifilm.com For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to form a diazonium salt, which can then be subjected to various nucleophilic substitutions.

Furthermore, the amino group, in conjunction with the adjacent ester, can participate in condensation reactions to form fused heterocyclic systems. A notable example is the reaction with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which leads to the formation of a formamidine (B1211174) intermediate. amazonaws.com This intermediate can then undergo cyclization to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds with significant interest in medicinal chemistry. nih.govurl.edunih.govbohrium.com

Role in Hydrogen Bonding Interactions

The amino group is a potent hydrogen bond donor, which plays a crucial role in the molecule's intermolecular interactions and its binding to biological targets. cymitquimica.comionike.com The ability to form hydrogen bonds influences the compound's crystal packing, solubility, and its affinity for receptors and enzymes. nih.gov In the context of drug design, these hydrogen bonding interactions are critical for achieving high potency and selectivity. ionike.comnih.gov

Reactivity of the Methyl Ester Moiety

The methyl ester group at the 3-position is another site for chemical modification. cymitquimica.com It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, by reaction with amines, or other esters through reaction with different alcohols. The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. These transformations further expand the synthetic utility of this compound, allowing for the introduction of additional diversity into its derivatives.

Ester Group Modifications

The methyl ester group of this compound is a primary site for chemical modification through reactions such as hydrolysis, amidation, and transesterification. These transformations provide pathways to a variety of other important nicotinic acid derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-amino-6-bromonicotinic acid. Basic hydrolysis, often carried out with aqueous solutions of hydroxides like sodium hydroxide (B78521) or lithium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. The process typically requires heating to drive the reaction to completion. amelica.org The resulting carboxylate salt can be neutralized in a separate acidic workup step to afford the free carboxylic acid. This transformation is fundamental for creating derivatives that require a carboxylic acid moiety.

Amidation: Direct amidation can be achieved by reacting the ester with an amine. This reaction is often facilitated by strong bases like n-butyllithium (n-BuLi) or potassium t-butoxide (t-BuOK), which deprotonate the amine to form a more potent nucleophile. researchgate.net Alternatively, the ester can be reacted with ammonia (B1221849) or primary/secondary amines at elevated temperatures and pressures. This conversion of the ester to an amide is crucial for synthesizing a wide array of biologically relevant nicotinamide (B372718) structures.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This equilibrium reaction is typically performed under either acidic or basic catalysis, using a large excess of the desired alcohol as the solvent to drive the reaction forward. masterorganicchemistry.com For example, reacting this compound in ethanol (B145695) with an acid or base catalyst would produce Ethyl 5-amino-6-bromonicotinate.

Table 1: Potential Ester Group Modifications of this compound

| Reaction Type | Reagents & Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Δ2. HCl (aq) | 5-amino-6-bromonicotinic acid |

| Amidation | R¹R²NH, Strong Base (e.g., n-BuLi) | 5-amino-N-R¹,N-R²-6-bromonicotinamide |

| Transesterification | R-OH, Acid or Base Catalyst, Δ | Alkyl 5-amino-6-bromonicotinate |

Reductive Transformations of the Ester

The methyl ester group is susceptible to reduction by powerful hydride-donating reagents. This reaction provides a direct route to the corresponding primary alcohol, (5-amino-6-bromopyridin-3-yl)methanol.

The choice of reducing agent is critical. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide intermediate. masterorganicchemistry.comyoutube.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions, allowing for selective reduction of other functional groups like ketones or aldehydes if present in the molecule. libretexts.orgyoutube.com The reduction of the ester to the alcohol is a key step for accessing a different class of pyridine derivatives with a hydroxymethyl group, which can undergo further functionalization.

Table 2: Predicted Reductive Transformation of this compound

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | (5-amino-6-bromopyridin-3-yl)methanol |

Electrophilic and Nucleophilic Additions to the Pyridine Core

The electronic nature of the substituted pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), while electrophilic aromatic substitution is generally disfavored. The pyridine nitrogen, along with the electron-withdrawing methyl ester group, reduces the electron density of the aromatic ring, facilitating attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com

The bromine atom at the C6 position, which is ortho to the electron-donating amino group and meta to the electron-withdrawing ester group, is the most probable site for nucleophilic displacement. The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups helps to stabilize this intermediate. masterorganicchemistry.com In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromine atom, allowing for the introduction of diverse functionalities onto the pyridine core. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents & Conditions | Product |

| Dimethylamine | (CH₃)₂NH, Heat | Methyl 5-amino-6-(dimethylamino)nicotinate |

| Sodium Methoxide | NaOCH₃, CH₃OH, Heat | Methyl 5-amino-6-methoxynicotinate |

| Thiophenol | PhSH, Base (e.g., K₂CO₃) | Methyl 5-amino-6-(phenylthio)nicotinate |

Theoretical and Experimental Studies of Reaction Mechanisms

While specific experimental mechanistic studies on this compound are not widely published, its reactivity can be understood and predicted through theoretical and computational methods. Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of organic reactions. researchgate.net

For the reactions outlined above, DFT calculations can provide significant insights:

Ester Modifications: Computational models can determine the activation energies for hydrolysis and amidation, helping to predict reaction conditions and the effect of different catalysts or bases.

Reductive Transformations: The mechanism of hydride attack on the ester carbonyl can be modeled to understand the energetics of the reaction pathway and the structure of the tetrahedral intermediate.

Nucleophilic Aromatic Substitution: DFT is particularly useful for studying SNAr reactions. It can be used to calculate the energies of the reactants, the Meisenheimer intermediate, and the products, as well as the transition state energies for both the addition and elimination steps. rsc.org Such studies can confirm that the reaction proceeds via a stepwise or concerted mechanism and explain the regioselectivity of the nucleophilic attack by analyzing the charge distribution and frontier molecular orbitals of the pyridine ring. science.gov

Experimental studies, such as kinetic isotope effect (KIE) experiments, could complement theoretical calculations to elucidate the nature of the transition states in these reactions. rsc.org By comparing theoretically predicted outcomes with experimental observations for related systems, a robust understanding of the chemical reactivity of this compound can be established.

This compound: A Key Intermediate in Advanced Organic Synthesis

This compound, a polysubstituted pyridine derivative, has emerged as a significant and versatile building block in the field of organic chemistry. Its unique arrangement of functional groups—an amino group, a bromine atom, and a methyl ester on the pyridine core—provides multiple reactive sites for strategic chemical modifications. This structure makes it an ideal precursor for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles and elaborate carbon-rich frameworks that are of interest in medicinal chemistry and materials science.

Applications in Complex Molecule Synthesis and Chemical Scaffold Construction

Role in Carbon-Rich Framework Elaboration

Functionalization for Proteinogenic Amino Acid Side Chains

The pyridine framework is a common feature in molecules designed to mimic peptide structures, such as α-helix mimetics, which can disrupt protein-protein interactions (PPIs). researchgate.net The synthesis of these mimetics often requires building blocks that incorporate the side chains of proteinogenic amino acids. researchgate.netwikipedia.org While direct functionalization of this compound is a subject of ongoing research, strategies using closely related analogs like methyl 5-bromonicotinate highlight the potential of this scaffold for creating amino acid-like diversity.

In a modular synthetic approach to α-helix mimetics, researchers have utilized methyl 5-bromonicotinate as a precursor to introduce functionalities mimicking the side chains of cysteine and serine. researchgate.netnih.gov The general strategy involves the reduction of the methyl ester group to a primary alcohol, which then serves as a handle for further chemical elaboration into the desired side chain.

Key Synthetic Steps for Side Chain Introduction:

Reduction: Methyl 5-bromonicotinate is reduced using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) to form (5-bromopyridin-3-yl)methanol. This conversion of the ester to an alcohol is a critical step, as the alcohol can be readily transformed into other functional groups. researchgate.netnih.gov

Functionalization for "Cysteine" Side Chain: The resulting alcohol is first converted to a more reactive leaving group, such as a chloride, by treatment with thionyl chloride (SOCl₂). Subsequent nucleophilic substitution with a thioester introduces the protected sulfur-containing side chain, mimicking that of cysteine. nih.gov

Functionalization for "Serine" Side Chain: The primary alcohol formed from the initial reduction serves as the direct precursor for the serine side chain mimic, where the hydroxymethyl group corresponds to the side chain of serine. nih.gov

This methodology demonstrates how the bromopyridine core can be systematically modified to append structures that replicate the side chains of proteinogenic amino acids. The bromine atom is typically retained during these initial steps for later use in cross-coupling reactions to assemble the final complex molecule. researchgate.netnih.gov

Table 1: Synthetic Strategy for Amino Acid Side Chain Mimics from Methyl 5-bromonicotinate This interactive table summarizes the functionalization approach.

| Target Side Chain Mimic | Precursor Compound | Key Transformation(s) | Reagents Used | Reference |

|---|---|---|---|---|

| Serine | Methyl 5-bromonicotinate | Reduction of ester to alcohol | LiAlH₄ | nih.gov |

| Cysteine | (5-bromopyridin-3-yl)methanol | Chlorination, then Thioesterification | SOCl₂, Thioester | nih.gov |

Contributions to Advanced Synthetic Strategy Development

This compound and its close analogs are pivotal in the development and application of advanced synthetic strategies, particularly those involving palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have revolutionized the way carbon-carbon and carbon-nitrogen bonds are formed, offering high efficiency and broad functional group tolerance. wikipedia.orglibretexts.org The structure of this compound is ideally suited for these transformations, possessing a reactive carbon-bromine bond for coupling and other functional groups that can be used to tune the molecule's properties or for subsequent reactions.

The utility of this compound is prominently featured in the synthesis of kinase inhibitors, a critical class of therapeutic agents. google.comnih.gov For example, this compound serves as a key starting material in the synthesis of potent Tropomyosin-related kinase (Trk) inhibitors, which are useful in the treatment of conditions like pain and cancer. google.com In one patented synthetic route, it undergoes a Suzuki coupling reaction with phenylboronic acid. google.com

Suzuki Coupling Reaction for Kinase Inhibitor Synthesis google.com

This reaction exemplifies an advanced synthetic strategy where a complex biaryl scaffold is constructed in a single, efficient step. The conditions for this transformation are detailed in the following table.

Table 2: Conditions for Suzuki Coupling of this compound This interactive table outlines the specific conditions used in the synthesis of a TrkA kinase inhibitor precursor.

| Parameter | Condition |

|---|---|

| Reactants | This compound, Phenylboronic acid |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | 5:1 mixture of DMF and water |

| Temperature | 100 °C |

| Reaction Time | 6 hours |

Furthermore, the presence of both an amino group and a bromine atom makes the scaffold amenable to Buchwald-Hartwig amination reactions, a powerful method for forming carbon-nitrogen bonds. wikipedia.org This allows for the introduction of a wide variety of amine-containing substituents at the 6-position, significantly expanding the chemical space accessible from this single precursor. The development of such modular strategies, where different fragments can be coupled to a central core, is a hallmark of modern medicinal chemistry, and this compound serves as an excellent platform for this approach. Its use facilitates the rapid generation of libraries of related compounds for biological screening, accelerating the discovery of new drug candidates. nih.gov

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom, revealing how they are connected.

¹H NMR spectroscopy of Methyl 5-amino-6-bromonicotinate provides information on the chemical environment and connectivity of the hydrogen atoms. In a typical spectrum, distinct signals are observed for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl ester group, and the protons of the amino group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon provide a complete picture of the carbon framework. rsc.orgsemanticscholar.org

Interactive Data Table: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5-7.5 | Multiplet | Aromatic Protons (Pyridine Ring) |

| ¹H | ~6.8 | Singlet | Amino Protons (-NH₂) |

| ¹H | ~3.9 | Singlet | Methyl Protons (-OCH₃) |

| ¹³C | ~165 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~162-107 | Multiple Signals | Aromatic Carbons (Pyridine Ring) |

| ¹³C | ~53 | Singlet | Methyl Carbon (-OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton and carbon signals that are directly bonded to each other. columbia.edu It allows for the definitive assignment of which protons are attached to which carbon atoms. columbia.edu In an edited HSQC spectrum, the signals for CH and CH₃ groups appear with a different phase than CH₂ groups, providing additional structural information. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For instance, an HMBC experiment can show the correlation between the protons of the methyl ester and the carbonyl carbon, as well as with the C3 carbon of the pyridine ring, confirming the position of the ester group. columbia.eduyoutube.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgrsc.org This precision allows for the determination of the exact molecular formula of this compound, which is C₇H₇BrN₂O₂. By comparing the experimentally measured mass to the calculated mass for this formula, the elemental composition can be confirmed with a high degree of confidence.

Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.org The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. libretexts.orgvscht.cz

For this compound, key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows one or two sharp absorption bands in the region of 3500-3300 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the methyl ester gives a strong, sharp absorption band around 1730-1715 cm⁻¹.

C-O Stretching: The C-O single bond of the ester group will have a characteristic absorption in the 1300-1000 cm⁻¹ region.

C=C and C=N Stretching: The aromatic pyridine ring will exhibit several absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3500-3300 | Medium to Strong |

| Ester (C=O) | C=O Stretch | 1730-1715 | Strong |

| Ester (C-O) | C-O Stretch | 1300-1000 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1600-1450 | Medium to Weak |

| Bromoalkane | C-Br Stretch | 680-515 | Medium to Strong |

These spectroscopic techniques, when used in combination, provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Based on a thorough review of available scientific literature and chemical databases, there is no publicly accessible X-ray crystallographic data for the compound "this compound." The determination of crystal structure, including parameters such as the crystal system, space group, molecular conformation, and details of intermolecular interactions, is contingent upon experimental analysis through techniques like single-crystal X-ray diffraction.

As this foundational data is not available, a scientifically accurate and verifiable article on the "" of this compound, as per the requested outline, cannot be generated. The specific details required for the subsections—Determination of Crystal System and Space Group, Analysis of Molecular Conformation and Intermolecular Interactions, Hydrogen Bonding Networks and Halogen Interactions, and Supramolecular Architecture and Crystal Packing Motifs—are all derived from an initial crystal structure determination, which has not been reported for this compound.

Therefore, it is not possible to provide the requested article while adhering to the principles of scientific accuracy and the strict outline provided.

Computational and Theoretical Studies on Methyl 5 Amino 6 Bromonicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. nrel.gov For a molecule like methyl 5-amino-6-bromonicotinate, DFT could provide significant insights.

Electronic Structure Analysis and Electron Density Mapping

The electronic structure of a molecule dictates its physical and chemical properties. For substituted pyridines, the distribution of electrons in the aromatic ring is influenced by the electronic nature of its substituents. In this compound, the amino (-NH₂) group is an electron-donating group, while the bromo (-Br) and methyl ester (-COOCH₃) groups are electron-withdrawing.

An electronic structure analysis would involve mapping the electron density to identify regions of high and low electron concentration. This can be visualized through electron density maps, which would likely show increased electron density on the pyridine (B92270) nitrogen and the oxygen atoms of the ester group, and a more complex distribution on the ring due to the competing effects of the amino and bromo substituents. doi.orgresearchgate.net Such analysis helps in understanding the molecule's dipole moment and its potential for intermolecular interactions.

Reactivity Prediction and Site Selectivity

The electronic landscape of this compound, shaped by its functional groups, governs its reactivity. The amino group tends to direct electrophilic attack to the ortho and para positions, while the electron-withdrawing groups deactivate the ring towards electrophilic substitution and make it more susceptible to nucleophilic attack. chemrxiv.org

Computational methods can predict the most likely sites for chemical reactions. For instance, in cross-coupling reactions, the reactivity of the C-Br bond is a key factor. DFT calculations can model the transition states for various reaction pathways, helping to predict regioselectivity in functionalization reactions. For example, it could be determined whether nucleophilic substitution is more likely to occur at the bromine-substituted carbon or at the ester group under different conditions.

Conformational Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity and physical properties. This compound has rotational freedom around the C-C bond connecting the ester group to the pyridine ring and the C-N bond of the amino group.

Conformational analysis involves calculating the energy of the molecule as these bonds are rotated. nih.govgoogle.commdpi.com This generates an energy landscape, a plot of potential energy versus the rotational angles. The minima on this landscape correspond to the most stable conformations of the molecule. mdpi.com This information is vital for understanding how the molecule might fit into the active site of an enzyme or receptor. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can predict its behavior over time.

Modeling of Transition States in Chemical Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition state, the highest energy point along the reaction pathway. Molecular modeling can be used to calculate the structure and energy of these fleeting intermediates. wisconsin.edu For reactions involving this compound, such as a Suzuki coupling at the bromine position, modeling the transition state would provide insights into the reaction kinetics and the role of the catalyst.

Exploration of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a balance of steric and electronic effects. The bulky bromine atom and the methyl ester group can sterically hinder the approach of reactants to certain parts of the molecule. core.ac.uk The electronic effects of the substituents, as discussed earlier, also play a major role. acs.org

Molecular dynamics simulations can explore how these competing factors influence reactivity. By simulating the interaction of the molecule with a reactant, researchers can observe how steric clashes and electronic attractions or repulsions guide the reaction to a specific outcome. These simulations are invaluable for rationalizing experimental observations and for designing more efficient synthetic routes.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. libretexts.org

HOMO-LUMO Gap and Electron Transfer Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. irjweb.commalayajournal.org A smaller gap suggests higher reactivity and a greater possibility for intramolecular charge transfer, while a larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net

The HOMO-LUMO gap can be influenced by the presence of different functional groups on a molecule. Electron-donating groups tend to increase the energy levels of the frontier orbitals, whereas electron-withdrawing groups have the opposite effect. semanticscholar.org This modulation of the HOMO and LUMO energy levels directly impacts the HOMO-LUMO gap and, consequently, the molecule's reactivity. semanticscholar.org For instance, a smaller HOMO-LUMO gap is associated with higher reactivity. researchgate.net

The following interactive table provides a hypothetical representation of how different substituents might affect the HOMO, LUMO, and HOMO-LUMO gap energies of a molecule like this compound.

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -NH2 (Amino) | -5.8 | -1.2 | 4.6 |

| -Br (Bromo) | -6.2 | -1.5 | 4.7 |

| -COOCH3 (Methyl Ester) | -6.5 | -1.8 | 4.7 |

| -NO2 (Nitro) | -7.1 | -2.5 | 4.6 |

Note: These values are illustrative and would need to be calculated using specific computational methods for this compound.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.comreed.edu The ESP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green denotes areas of neutral potential. malayajournal.orgwolfram.comyoutube.com

For a molecule like this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the amino, ester, and pyridine ring functionalities, indicating their nucleophilic character. Conversely, regions near the hydrogen atoms and potentially the bromine atom might exhibit a more positive potential. The distribution of these potentials provides crucial information about intermolecular interactions and the molecule's reactivity towards other chemical species. malayajournal.orgresearchgate.net

Predictive Studies in Reaction Regioselectivity and Stereoselectivity

Computational models, particularly those based on quantum mechanics, are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions. rsc.orgyoutube.com These predictive studies are vital for efficient synthesis planning. rsc.org

For a multifunctional molecule like this compound, theoretical calculations can help determine which of its reactive sites is most likely to participate in a given reaction. By analyzing the electron density, orbital coefficients, and steric factors, it's possible to predict the preferred orientation of an incoming reagent, thus determining the regioselectivity of the reaction.

Similarly, computational methods can be employed to predict the stereochemical outcome of a reaction. youtube.com By calculating the energies of different transition states leading to various stereoisomers, one can identify the lowest energy pathway and, therefore, the most likely product. nih.govnih.gov For instance, in reactions that can produce different enantiomers or diastereomers, these predictive studies can guide the choice of reagents and reaction conditions to favor the formation of a specific stereoisomer. nih.govnih.govmdpi.com

In-depth Analysis of this compound: Emerging Research and Future Perspectives

While this compound is recognized as a valuable chemical intermediate, a comprehensive review of current scientific literature reveals that specific research into the advanced areas outlined below is limited for this particular compound. The following sections provide a forward-looking perspective on how emerging methodologies and principles in organic chemistry could be applied to this molecule, drawing upon established research in related pyridine and halopyridine chemistry.

Emerging Research Areas and Future Outlook

The unique substitution pattern of Methyl 5-amino-6-bromonicotinate, featuring amino, bromo, and methyl ester functionalities on a pyridine (B92270) ring, positions it as a versatile scaffold. Future research is poised to leverage this structure through advancements in catalysis, reagent design, analytical techniques, and computational chemistry.

The synthesis of highly substituted pyridines like this compound is an area ripe for innovation. While traditional methods may be effective, emerging catalytic strategies promise greater efficiency, sustainability, and functional group tolerance.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field offering mild reaction conditions and high selectivity. nih.govrsc.org Future research could explore the use of lipases for the amidation of the methyl ester group or dioxygenases for targeted ring modifications, providing greener synthetic routes to derivatives. rsc.org The development of continuous-flow microreactors catalyzed by enzymes could significantly shorten reaction times and improve yields compared to traditional batch processes. nih.gov

Palladium-Catalyzed Cross-Coupling: The bromine atom on the pyridine ring is a prime handle for transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Innovations in this area focus on developing more active and stable palladium catalysts and ligands, such as RuPhos and BrettPhos, which have shown success in C-N cross-coupling reactions of challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov These advanced catalytic systems could enable the efficient coupling of a wide range of nucleophiles (amines, boronic acids, etc.) at the 6-position of the nicotinate (B505614) ring, expanding the accessible chemical space for drug discovery and materials science.

Photoredox Catalysis: Light-driven reactions represent a frontier in organic synthesis. Future methodologies could employ photoredox catalysis for the functionalization of the pyridine ring, potentially enabling novel carbon-carbon and carbon-heteroatom bond formations under exceptionally mild conditions.

A summary of potential catalytic approaches is presented below.

| Catalytic Method | Potential Application | Advantages |

| Biocatalysis | Selective amidation or ring modification | Green, mild conditions, high selectivity nih.govrsc.org |

| Advanced Pd-Catalysis | Cross-coupling at the C6-bromo position | High efficiency, broad substrate scope nih.gov |

| Photoredox Catalysis | Novel C-C and C-X bond formation | Mild conditions, unique reactivity |

This compound is not just a target molecule but also a starting point for the creation of novel reagents and building blocks for medicinal chemistry. whiterose.ac.ukenamine.net

3D-Shaped Scaffolds: There is a growing demand in medicinal chemistry for building blocks with greater three-dimensionality to improve drug properties. whiterose.ac.ukubc.ca The pyridine core of this compound can be used to construct more complex, rigid, and conformationally restricted scaffolds. For instance, intramolecular cyclization reactions could yield bicyclic or spirocyclic structures, which are valuable motifs in drug design.

Multifunctional Reagents: The design of reagents that can introduce specific functional groups in a single, highly selective step is a key goal in synthetic chemistry. chemrxiv.orgorganic-chemistry.org Derivatives of this compound could be developed into specialized reagents. For example, transformation of the amino group could yield a directing group that controls subsequent functionalization at other positions on the ring.

Diversity-Oriented Synthesis (DOS): This compound is an ideal starting block for DOS, a strategy that aims to rapidly generate libraries of structurally diverse molecules. mdpi.com By systematically reacting the three different functional groups—amino, bromo, and ester—a wide array of analogs can be produced, facilitating the exploration of structure-activity relationships in drug discovery programs. nih.gov

Key design principles for new intermediates are outlined in the table below.

| Design Principle | Application to this compound | Goal |

| 3D Scaffolding | Intramolecular cyclization to form bicyclic/spirocyclic cores | Improved pharmacokinetic properties whiterose.ac.uk |

| Multifunctional Reagents | Derivatization to create site-selective functionalization tools | Enhanced synthetic efficiency and control chemrxiv.org |

| Diversity-Oriented Synthesis | Systematic reaction of functional groups | Rapid generation of compound libraries for screening mdpi.com |

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools.

In Situ NMR and Raman Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could be employed to monitor the synthesis or subsequent reactions of this compound without the need for sample isolation. rsc.org This would provide valuable data on reaction intermediates, kinetics, and the influence of various parameters, enabling rapid process optimization. For instance, monitoring a Suzuki coupling at the bromo-position would allow for precise determination of the reaction endpoint and detection of any side products in real time.

Scanning Tunneling Microscopy (STM): For reactions occurring on surfaces, techniques like STM can provide characterization at the single-molecule level. pku.edu.cn While not typically used for solution-phase synthesis, this could be relevant if this compound or its derivatives are used in the synthesis of surface-bound materials or molecular devices.

The synergy between computational modeling and experimental work is accelerating chemical research. rsc.orgresearchgate.net Applying these integrated approaches to this compound can provide deeper insights into its properties and reactivity.

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com For example, computational models could predict the most likely site for electrophilic or nucleophilic attack, guiding the design of new reactions. These theoretical predictions can then be validated through targeted experiments. acs.org

Reaction Pathway Modeling: Computational chemistry can map out potential reaction pathways and transition states for the synthesis and derivatization of this compound. mdpi.com This is particularly useful for understanding the mechanisms of complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, and for explaining observed regioselectivity. nih.gov

By combining theoretical calculations with empirical data, researchers can build a more complete picture of the chemical behavior of this compound, leading to more rational and efficient synthetic strategies.

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 5-amino-6-bromonicotinate, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthetic routes typically involve bromination of nicotinic acid derivatives followed by esterification and amination. For example:

- Bromination: Selective bromination at the 6-position of methyl nicotinate derivatives requires careful control of reaction temperature (0–5°C) and stoichiometry (e.g., using NBS or Br₂ with Lewis acids like FeBr₃) to avoid over-bromination .

- Amination: Direct nucleophilic substitution of bromine with ammonia or protected amines (e.g., benzylamine) under Pd-catalyzed conditions (e.g., Buchwald-Hartwig coupling) can introduce the 5-amino group. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency and byproduct formation .

- Esterification: Methyl ester formation via Fischer esterification (H₂SO₄/MeOH) or carboxylate activation (e.g., DCC/DMAP) should be monitored by TLC or HPLC to confirm completion and purity .

Key Data:

| Step | Optimal Conditions | Yield Range | Common Impurities |

|---|---|---|---|

| Bromination | 0–5°C, Br₂/FeBr₃ | 60–75% | 3-bromo isomer, dibrominated byproducts |

| Amination | Pd(OAc)₂/Xantphos, 80°C | 50–65% | Dehalogenated products, unreacted starting material |

| Esterification | DCC/DMAP, RT | 85–90% | Hydrolyzed carboxylic acid |

Advanced Question: How can researchers resolve conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

Conflicts often arise from tautomerism, residual solvents, or crystallographic vs. solution-state differences. Strategies include:

- Multi-Technique Validation: Combine -NMR, -NMR, and HSQC to confirm proton-carbon correlations. IR spectroscopy can validate functional groups (e.g., ester C=O at ~1700 cm⁻¹ vs. amide I bands) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data. This is critical for distinguishing regioisomers (e.g., 5-amino vs. 4-amino derivatives) .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, particularly for tautomeric forms or hydrogen-bonding networks .

Example Workflow:

Acquire high-resolution NMR (≥500 MHz) in deuterated DMSO to minimize solvent interference.

Compare experimental shifts with computed values (error margin < 2 ppm).

Use XRD to confirm the absence of polymorphic or solvate forms.

Advanced Question: What strategies mitigate side reactions during functionalization of this compound (e.g., Suzuki coupling)?

Methodological Answer:

The electron-deficient pyridine ring and bromine’s steric hindrance complicate cross-coupling. Solutions include:

- Pre-Catalyst Screening: Use PdCl₂(dppf) or SPhos ligands to enhance reactivity with aryl boronic acids. Microwave-assisted conditions (120°C, 20 min) improve conversion rates .

- Protection of Amine Group: Temporarily protect the 5-amino group as a Boc or acetyl derivative to prevent undesired coordination with Pd catalysts .

- Solvent Optimization: Mixed solvents (toluene/DMF 3:1) balance substrate solubility and catalyst stability.

Data Contradiction Note:

Some studies report Pd leaching leading to reduced yields. Mitigate this by adding chelating agents (e.g., EDTA) or using heterogeneous catalysts (e.g., Pd/C) .

Basic Question: How to assess the stability of this compound under various storage and reaction conditions?

Methodological Answer:

- Thermal Stability: Use DSC/TGA to identify decomposition temperatures (>150°C common for esters).

- Hydrolytic Stability: Monitor by -NMR in D₂O/CD₃OD mixtures; ester hydrolysis manifests as carboxylic acid proton (δ 12–13 ppm) .

- Light Sensitivity: Conduct accelerated degradation studies under UV light (254 nm) and analyze by HPLC-MS for photolytic byproducts (e.g., debromination) .

Stability Guidelines:

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| Aqueous, pH < 3 | Ester hydrolysis | Store at pH 5–6, anhydrous |

| Ambient light | Debromination | Amber vials, -20°C storage |

| High humidity | Amine oxidation | Desiccants (silica gel) |

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound in kinase inhibition?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations at the 5-amino (e.g., alkylation, acylation) and 6-bromo (e.g., iodo, trifluoromethyl) positions.

- Assay Design: Use fluorescence polarization (FP) for ATP-binding displacement or TR-FRET for kinase inhibition profiling (e.g., EGFR, JAK2). Include positive controls (e.g., staurosporine) and counter-screens for cytotoxicity (e.g., MTT assay) .

- Data Analysis: Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

Example SAR Findings:

| Modification | Kinase Inhibition (IC₅₀, nM) | Selectivity (vs. off-targets) |

|---|---|---|

| 5-NH₂, 6-Br | 120 ± 15 (EGFR) | 10-fold over JAK2 |

| 5-NHAc, 6-Br | >1000 | Inactive |

| 5-NH₂, 6-I | 85 ± 10 (EGFR) | 5-fold over JAK2 |

Advanced Question: How to address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

Discrepancies often stem from assay variability or impurity profiles. Resolve by:

- Meta-Analysis: Systematically review literature using PRISMA guidelines. Exclude studies with uncharacterized compounds or non-standardized assays (e.g., missing negative controls) .

- Reproducibility Testing: Re-synthesize key analogs and validate activity in orthogonal assays (e.g., SPR vs. FP).

- Batch Analysis: Use LC-HRMS to confirm compound identity and purity (>95% by UV/ELSD). Trace impurities (e.g., residual Pd) can artificially inflate/deflate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.